molecular formula C19H22N4O3 B2998754 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 2034377-60-9

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2998754
CAS No.: 2034377-60-9
M. Wt: 354.41
InChI Key: MFJUWJAIPGFFKB-UHFFFAOYSA-N
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Description

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound with the CAS Number 2034377-60-9 and a molecular formula of C19H22N4O3, corresponding to a molecular weight of 354.40 g/mol . This molecule is a notable example of a pyrazolyl-urea derivative, a scaffold recognized for its significant potential in medicinal chemistry . The structure incorporates a urea linker, a functional group known to act as an excellent hydrogen bond donor and acceptor, which facilitates interactions with various biological protein targets . The presence of both the furan and pyrazole heterocycles further enhances the complexity and research value of this compound, as these motifs are frequently found in pharmacologically active agents . Researchers can leverage this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR) in drug discovery programs. Its well-defined structure makes it suitable for library development and high-throughput screening against a range of biological targets. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-25-18-4-2-15(3-5-18)6-8-20-19(24)21-9-10-23-13-17(12-22-23)16-7-11-26-14-16/h2-5,7,11-14H,6,8-10H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJUWJAIPGFFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic molecule that belongs to the class of pyrazole derivatives. Its unique structural features, including the furan and pyrazole rings, suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound based on current research findings, synthetic methods, and potential applications.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

Component Description
Furan Ring A five-membered aromatic ring containing oxygen.
Pyrazole Ring A five-membered ring containing two nitrogen atoms.
Urea Moiety A functional group characterized by a carbonyl group attached to two amine groups.
Methoxyphenethyl Group An aromatic substituent that enhances lipophilicity and biological interaction potential.

Synthesis

The synthesis of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea typically involves several steps:

  • Formation of the Pyrazole Ring : Reacting hydrazine with appropriate carbonyl compounds.
  • Attachment of the Furan Ring : Cyclization reactions involving furan precursors.
  • Urea Formation : The reaction of isocyanates with amines to form the urea linkage.
  • Final Coupling : Combining the methoxyphenethyl group through amide bond formation.

Pharmacological Properties

Research indicates that compounds with furan and pyrazole moieties exhibit various pharmacological properties, including:

  • Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways.
  • Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory responses, potentially useful in treating conditions like arthritis.
  • Antimicrobial Activity : The presence of heterocyclic rings often enhances interaction with microbial targets, leading to antibacterial or antifungal effects.

The mechanism by which 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea exerts its biological effects may involve:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors through hydrogen bonding and π–π stacking interactions, modulating their activity.
  • Inhibition of Signaling Pathways : It may interfere with key signaling pathways involved in cell growth and survival.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Efficacy Study :
    • A study on pyrazole derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for development as anticancer agents.
  • Anti-inflammatory Mechanism Investigation :
    • Research indicated that certain pyrazole compounds reduced inflammation markers in animal models, highlighting their therapeutic potential in inflammatory diseases.
  • Antimicrobial Testing :
    • Compounds structurally similar to 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea exhibited notable antibacterial activity against Gram-positive bacteria.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Pyrazole vs. However, the furan-3-yl group may confer distinct electronic effects compared to furan-2-yl analogs .
  • Urea Linkage : All analogs retain the urea motif, critical for hydrogen bonding with biological targets such as kinases or G protein-coupled receptors (e.g., A-425619 in ) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea, and how can reaction conditions be optimized?

  • Methodology : The compound’s pyrazole core can be synthesized via cyclocondensation of β-diketones with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and glacial acetic acid (7:3 v/v) for 7 hours yields pyrazole intermediates . Purification via silica gel chromatography and recrystallization (e.g., absolute ethanol) improves yield and purity. Optimize molar ratios (e.g., 1:1 diketone-to-hydrazine) and monitor reactions using TLC or HPLC.

Q. How can the crystal structure of this urea-pyrazole derivative be determined, and what software tools are suitable for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, leveraging its robust handling of displacement parameters and hydrogen-bonding networks. Refinement parameters include fixed Uiso(H) values (1.2–1.5×Ueq of parent atoms) and free refinement for hydroxyl hydrogens . Dihedral angles between aromatic rings (e.g., pyrazole vs. methoxyphenyl) should be analyzed to assess planarity and steric effects .

Q. What preliminary assays are recommended to identify biological targets for this compound?

  • Methodology : Screen against ion channels (e.g., TRPC family) due to structural similarities to SKF-96365, a known TRPC inhibitor . Use patch-clamp electrophysiology for functional validation or fluorescence-based calcium flux assays. Competitive binding studies with radiolabeled ligands (e.g., [³H]SKF-96365) can quantify affinity. Cross-reference with databases like ChEMBL for target hypotheses.

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodology : Combine NMR (¹H/¹³C) to verify substituent integration, LC-MS for molecular ion confirmation, and elemental analysis for stoichiometric validation. For crystalline batches, compare experimental XRD data (e.g., CCDC entries) with calculated patterns . Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) is recommended.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology : Systematically modify substituents:

  • Replace the furan-3-yl group with other heterocycles (e.g., thiophene) to assess π-π stacking effects.
  • Vary the methoxyphenethyl chain length to probe steric tolerance in binding pockets.
  • Synthesize urea analogs (e.g., thiourea, sulfonylurea) to evaluate hydrogen-bonding contributions.
    Use molecular docking (AutoDock Vina) guided by XRD-derived conformations and validate via IC₅₀ assays .

Q. How should researchers address contradictions between computational docking predictions and experimental binding data?

  • Methodology : Reconcile discrepancies by:

  • Validating docking force fields (e.g., AMBER vs. CHARMM) against SCXRD data .
  • Performing molecular dynamics simulations to assess flexibility of the urea linker.
  • Testing enantiomers if chirality is present (e.g., via chiral HPLC) to rule out stereochemical mismatches.

Q. What mechanistic studies can elucidate the compound’s mode of action in cellular models?

  • Methodology :

  • Use CRISPR-Cas9 KO cell lines (e.g., TRPC3-KO) to confirm target specificity .
  • Perform calcium imaging (Fluo-4 AM dye) to map intracellular signaling pathways.
  • Conduct Western blotting or phosphoproteomics to identify downstream effectors (e.g., NFAT translocation).

Q. How can the compound’s metabolic stability and toxicity be evaluated in vitro?

  • Methodology :

  • Assess metabolic degradation using liver microsomes (human/rat) with LC-MS metabolite profiling.
  • Screen for cytotoxicity in HEK293 or HepG2 cells via MTT assays.
  • Evaluate hERG channel inhibition (patch-clamp) to predict cardiotoxicity risks.

Methodological Notes

  • Crystallography : Always deposit SCXRD data in the Cambridge Structural Database (CSD) for reproducibility .
  • Data Analysis : Use tools like Mercury (CCDC) for visualizing intermolecular interactions (e.g., O-H⋯N hydrogen bonds) .
  • Biological Assays : Include positive controls (e.g., SKF-96365 for TRPC studies) and validate assays with Z’ factor ≥0.5 .

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